molecular formula C15H17FO3 B13045371 Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate

Cat. No.: B13045371
M. Wt: 264.29 g/mol
InChI Key: IJHHNXSKVUKTAT-UHFFFAOYSA-N
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Description

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is an organic compound that features a fluoromethyl group attached to a cyclohexane ring, which is further substituted with a benzyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the fluoromethylation of a cyclohexanone derivative. This can be done using fluoroiodomethane and a radical initiator under visible light irradiation . The reaction typically requires a hydrogen- and halogen atom transfer reagent, such as tris(trimethylsilyl)silane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-(chloromethyl)-4-oxocyclohexanecarboxylate
  • Benzyl 1-(bromomethyl)-4-oxocyclohexanecarboxylate
  • Benzyl 1-(iodomethyl)-4-oxocyclohexanecarboxylate

Uniqueness

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

benzyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17FO3/c16-11-15(8-6-13(17)7-9-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

IJHHNXSKVUKTAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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